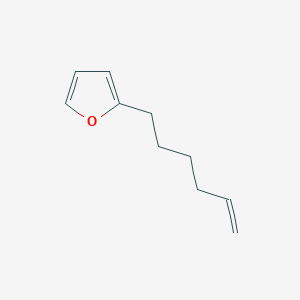
2-(Hex-5-en-1-yl)furan
Description
2-(Hex-5-en-1-yl)furan is a furan derivative featuring a hex-5-en-1-yl substituent at the 2-position of the furan ring. The furan ring itself is a five-membered aromatic heterocycle with oxygen as the heteroatom, known for its electron-rich nature and ability to participate in π-π stacking and hydrogen bonding interactions . Substitutions at the 2- and 5-positions of furan are common in bioactive compounds, as these positions influence electronic distribution and intermolecular interactions .
Properties
IUPAC Name |
2-hex-5-enylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-7-10-8-6-9-11-10/h2,6,8-9H,1,3-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJKWEXGTOVYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-1-yl)furan can be achieved through various methods. One common approach involves the reaction of 5-methylfurfural with appropriate reagents to form intermediates such as 2-(1-hydroxy-but-3-yn-1-yl)-5-methyl-furan and 2-(hex-3-yn-1-yl)-5-methyl-furan. These intermediates can then be further processed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, bromination, and subsequent functional group transformations to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-5-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Tetrahydrofuran derivatives
Substitution: Brominated or nitrated furan derivatives
Scientific Research Applications
2-(Hex-5-en-1-yl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hex-5-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with microbial cell wall synthesis or enzyme function, leading to antimicrobial effects . Additionally, its unique structure allows it to participate in various biochemical pathways, enhancing its therapeutic potential .
Comparison with Similar Compounds
Structural Features
Furan derivatives vary significantly based on substituent type, position, and additional functional groups:
Key Observations :
- Substituent Position : 2- and 5-substitutions are common in bioactive furans , but substitutions at C-3 and C-4 (e.g., in compounds) introduce steric and electronic variations.
- Functional Groups : Hydroxyl and methoxy groups (e.g., ) improve water solubility, while alkenyl/aryl chains (e.g., inferred for this compound) enhance lipid membrane permeability.
- Ring Fusion : Benzofuran derivatives (e.g., ) exhibit stronger aromatic interactions due to fused benzene rings, impacting crystallinity and binding affinity.
Physicochemical Properties
- Polarity : Hydroxyl-rich derivatives (e.g., ) show higher polarity (logP ~1.2–2.5), whereas alkenyl-substituted furans (like this compound) are more lipophilic (estimated logP ~3.0–3.5).
- Hydrogen Bonding: Compounds with hydroxymethyl or carbonyl groups (e.g., ) act as H-bond donors/acceptors, critical for protein-ligand interactions.
- Thermal Stability : Benzofuran derivatives () exhibit higher melting points (e.g., 180–220°C) due to intermolecular C–H⋯O and π-π interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


